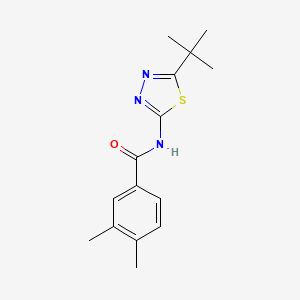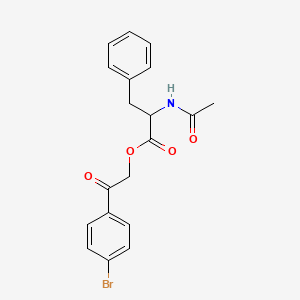
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
Overview
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide, also known as TDB or TLR7/8 agonist, is a synthetic small molecule that has gained considerable attention in scientific research for its immunostimulatory properties. It is an activator of Toll-like receptors (TLRs) 7 and 8, which are important components of the innate immune system.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide involves its binding to TLR7 and TLR8, which are located on the surface of immune cells. This binding leads to the activation of downstream signaling pathways, including the MyD88-dependent pathway, which ultimately results in the production of pro-inflammatory cytokines and chemokines. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide also induces the maturation of dendritic cells, which are important antigen-presenting cells that play a critical role in initiating and regulating immune responses.
Biochemical and Physiological Effects
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide has been shown to induce the production of cytokines such as interferon-alpha, tumor necrosis factor-alpha, and interleukin-12, which are important for the activation and recruitment of immune cells. It also enhances the cytotoxic activity of natural killer cells and promotes the differentiation of T cells into effector cells. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is its ability to activate both TLR7 and TLR8, which allows for a broader range of immune responses to be elicited. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide has also been shown to be effective at low doses, which reduces the risk of toxicity. However, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide has limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide may have off-target effects on other immune receptors, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for the use of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide in scientific research. One area of interest is the development of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide-based cancer vaccines, which could enhance the efficacy of existing immunotherapies. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide could also be used in combination with other immunostimulatory agents to further enhance immune responses. Another potential application of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is in the treatment of infectious diseases, particularly those caused by intracellular pathogens such as viruses and bacteria. Further research is needed to fully understand the potential of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide in these and other areas.
Scientific Research Applications
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide has been extensively studied for its immunostimulatory properties, particularly in the context of cancer immunotherapy and infectious diseases. It has been shown to activate TLR7 and TLR8, which leads to the production of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells such as dendritic cells, natural killer cells, and T cells. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide has also been shown to enhance the efficacy of cancer vaccines and improve the survival of tumor-bearing mice.
properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-9-6-7-11(8-10(9)2)12(19)16-14-18-17-13(20-14)15(3,4)5/h6-8H,1-5H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPWFNNBNBHHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-dihydro-1H-inden-2-yl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-piperidinamine](/img/structure/B3976622.png)
![1-(4-tert-butylbenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3976636.png)

![2-nitro-N-(1-phenylethyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3976651.png)
![3-{[(4-bromophenyl)sulfonyl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B3976655.png)
![N-[4-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3976663.png)
![4-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3976668.png)
![2-[(4-chlorophenyl)thio]-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B3976689.png)
![6-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3976691.png)

![1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B3976717.png)
![ethyl 2-({[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3976725.png)
![ethyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3976738.png)
![2,5-dichloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzenesulfonamide](/img/structure/B3976745.png)